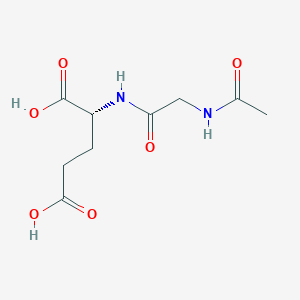

N-Acetylglycyl-D-glutamic acid

Vue d'ensemble

Description

L'acide N-acétylglycyl-D-glutamique est un composé peptidique connu pour ses effets excitateurs. Il a été étudié pour sa capacité à induire des crises chez la souris, ce qui en fait un sujet d'intérêt dans la recherche neurologique . Le composé a une formule moléculaire de C₉H₁₄N₂O₆ et une masse molaire de 246,22 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide N-acétylglycyl-D-glutamique implique généralement le couplage de la N-acétylglycine avec l'acide D-glutamique. Cela peut être réalisé par la formation de liaisons peptidiques en utilisant des réactifs de couplage tels que la dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS) dans des conditions douces .

Méthodes de production industrielle : La production industrielle de l'acide N-acétylglycyl-D-glutamique peut impliquer des techniques de synthèse peptidique en phase solide (SPPS), qui permettent une production efficace et évolutive de peptides. Le processus comprend l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide .

Analyse Des Réactions Chimiques

Types de réactions : L'acide N-acétylglycyl-D-glutamique peut subir diverses réactions chimiques, notamment :

Oxydation et réduction : Le composé peut participer à des réactions redox, bien que les conditions et les réactifs spécifiques de ces réactions soient moins souvent documentés.

Réactifs et conditions courantes :

Oxydation et réduction : Les agents oxydants courants comprennent le peroxyde d'hydrogène, tandis que les agents réducteurs peuvent inclure le borohydrure de sodium.

Principaux produits formés :

4. Applications de la recherche scientifique

L'acide N-acétylglycyl-D-glutamique a plusieurs applications dans la recherche scientifique :

Recherche neurologique : En raison de ses propriétés excitatrices, il est utilisé pour étudier les mécanismes des crises et les traitements potentiels de l'épilepsie

Études pharmacologiques : Le composé est utilisé pour étudier les effets des peptides excitateurs sur le système nerveux central.

Développement de médicaments : Il sert de composé modèle pour le développement de nouveaux agents thérapeutiques ciblant les troubles neurologiques.

5. Mécanisme d'action

L'acide N-acétylglycyl-D-glutamique exerce ses effets en interagissant avec les récepteurs du glutamate dans le cerveau. Il est plus puissant que l'acide L-glutamique pour induire des crises, suggérant une forte action excitatrice sur les cellules neuronales . Les cibles moléculaires et les voies exactes impliquées comprennent l'activation des récepteurs ionothropiques du glutamate, conduisant à une augmentation de l'excitabilité neuronale .

Composés similaires :

Acide L-glutamique : Un acide aminé naturel avec des propriétés excitatrices, mais moins puissant que l'acide N-acétylglycyl-D-glutamique pour induire des crises.

Acide N-acétyl-L-glutamique : Un autre dérivé acétylé de l'acide glutamique avec des activités biologiques différentes.

Unicité : L'acide N-acétylglycyl-D-glutamique est unique en raison de sa forte puissance pour induire des crises par rapport à d'autres peptides contenant du glutamate. Cela en fait un outil précieux dans la recherche neurologique pour comprendre les mécanismes excitateurs et développer des traitements pour les troubles connexes .

Applications De Recherche Scientifique

N-Acetylglycyl-D-glutamic acid has several applications in scientific research:

Neurological Research: Due to its excitatory properties, it is used to study seizure mechanisms and potential treatments for epilepsy

Pharmacological Studies: The compound is utilized to investigate the effects of excitatory peptides on the central nervous system.

Drug Development: It serves as a model compound for developing new therapeutic agents targeting neurological disorders.

Mécanisme D'action

N-Acetylglycyl-D-glutamic acid exerts its effects by interacting with glutamate receptors in the brain. It is more potent than L-glutamic acid in inducing seizures, suggesting a strong excitatory action on neuronal cells . The exact molecular targets and pathways involved include the activation of ionotropic glutamate receptors, leading to increased neuronal excitability .

Comparaison Avec Des Composés Similaires

L-Glutamic Acid: A naturally occurring amino acid with excitatory properties, but less potent than N-Acetylglycyl-D-glutamic acid in inducing seizures.

N-Acetyl-L-glutamic Acid: Another acetylated derivative of glutamic acid with different biological activities.

Uniqueness: this compound is unique due to its high potency in inducing seizures compared to other glutamate-containing peptides. This makes it a valuable tool in neurological research for understanding excitatory mechanisms and developing treatments for related disorders .

Activité Biologique

N-Acetylglycyl-D-glutamic acid (NAGDGA) is a synthetic peptide that has garnered attention in pharmacological research for its biological activities, particularly its excitatory effects on the nervous system. This article provides a detailed overview of the compound's biological activity, including its mechanisms, effects on neurotransmission, and potential applications in research and medicine.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : C₇H₁₁N₃O₅

- CAS Number : 135701-69-8

- Molecular Weight : 189.18 g/mol

This compound is a derivative of D-glutamic acid, modified through acetylation, which enhances its solubility and biological activity.

NAGDGA acts primarily as an excitatory peptide, influencing neurotransmitter systems in the brain. Its mechanism includes:

- Glutamate Receptor Modulation : NAGDGA interacts with glutamate receptors, particularly NMDA (N-methyl-D-aspartate) receptors, which are crucial for synaptic plasticity and memory function. Activation of these receptors can lead to increased calcium ion influx into neurons, promoting excitatory neurotransmission.

- Induction of Seizures : Experimental studies have demonstrated that NAGDGA can induce seizures in murine models. This effect is attributed to its ability to enhance excitatory signaling pathways, leading to hyperexcitability in neuronal circuits .

Neuropharmacological Effects

- Seizure Induction : Research indicates that NAGDGA has a potent excitatory effect on the central nervous system (CNS), capable of inducing seizures in animal models. This property is essential for studying seizure mechanisms and potential treatments for epilepsy.

- Cognitive Enhancement : By modulating glutamatergic transmission, NAGDGA may enhance cognitive functions such as learning and memory. Studies suggest that compounds affecting NMDA receptor activity can improve synaptic plasticity, which is vital for memory formation .

- Neuroprotective Potential : Although primarily excitatory, there is emerging evidence that NAGDGA may exhibit neuroprotective properties under certain conditions. By facilitating proper neurotransmission, it could help maintain neuronal health during pathological states characterized by excitotoxicity.

Comparative Biological Activity

To better understand the biological activity of NAGDGA, it is useful to compare it with related compounds:

| Compound | Primary Action | Induces Seizures | Cognitive Enhancement | Neuroprotective Effects |

|---|---|---|---|---|

| This compound | Excitatory peptide | Yes | Possible | Potential |

| Glutamic Acid | Major excitatory neurotransmitter | Yes | Yes | Yes |

| N-Acetyl-L-glutamic acid | Metabolite in urea cycle | No | Limited | Yes |

Case Studies

- Seizure Models : In a study involving mice, administration of NAGDGA resulted in significant seizure activity compared to controls. The study highlighted the role of glutamate receptor activation in mediating these effects and suggested potential pathways for therapeutic intervention in epilepsy .

- Cognitive Function Assessment : Another investigation assessed the impact of NAGDGA on learning tasks in rodents. Results indicated improvements in performance on memory tasks, suggesting that modulation of glutamatergic signaling could enhance cognitive capabilities .

Propriétés

IUPAC Name |

(2R)-2-[(2-acetamidoacetyl)amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O6/c1-5(12)10-4-7(13)11-6(9(16)17)2-3-8(14)15/h6H,2-4H2,1H3,(H,10,12)(H,11,13)(H,14,15)(H,16,17)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTYJLQESPLSOP-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424981 | |

| Record name | N-ACETYLGLYCYL-D-GLUTAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135701-69-8 | |

| Record name | N-ACETYLGLYCYL-D-GLUTAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.